molecular formula C17H22N2O5S3 B2949578 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1421532-84-4

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2949578
CAS No.: 1421532-84-4
M. Wt: 430.55
InChI Key: JZYLGDZRQHJDHW-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide core linked to a benzenesulfonamide scaffold and a hydroxy-thiophene-propyl substituent. This compound’s structural complexity arises from its heterocyclic thiazinane-dioxide ring, sulfonamide linkage, and thiophene-containing side chain, which collectively influence its physicochemical properties and reactivity .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S3/c1-17(20,16-5-4-11-25-16)13-18-27(23,24)15-8-6-14(7-9-15)19-10-2-3-12-26(19,21)22/h4-9,11,18,20H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYLGDZRQHJDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews its biological activity, focusing on anti-inflammatory and antitumor properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C10H14N2O5S2
  • Molecular Weight : 306.35 g/mol
  • SMILES Notation : NS(C1=CC=C(N2S(CCC(O)C2)(=O)=O)C=C1)(=O)=O

This compound features a thiazine core and a benzenesulfonamide moiety, which are critical for its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In vitro studies have demonstrated the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound's IC50 values for NO and PGE2 inhibition are critical metrics for assessing its potency.

CompoundIC50 (NO Production)IC50 (PGE2 Production)
This compoundTBDTBD

These results suggest that the compound may exert its anti-inflammatory effects through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.

Cell LineIC50 Value (µM)
A549TBD
MCF7TBD
HeLaTBD

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, yielding insights into their pharmacological potential:

  • Study on Inhibitory Activity : A study evaluated various derivatives of thiazine compounds for their inhibitory activity against inflammatory markers. The most potent derivatives exhibited IC50 values in the low micromolar range for both NO and PGE2 production .
  • Molecular Dynamics Simulations : Simulations have suggested that the thiazine ring enhances binding affinity to target proteins involved in inflammatory pathways. This structural feature is pivotal for designing more potent analogs .
  • Clinical Relevance : The potential therapeutic applications extend to conditions like rheumatoid arthritis and other inflammatory diseases, where modulation of iNOS and COX-2 is beneficial .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1,2-thiazinane-1,1-dioxide moiety and thiophene-hydroxyl substituent. Below is a comparison with structurally related sulfonamides:

Compound Name Core Structure Key Substituents Reference
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide 1,2-Thiazinane-1,1-dioxide 2-Hydroxy-2-(thiophen-2-yl)propyl Target Compound
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) 1,2-Thiazinane-1,1-dioxide Aryl groups (e.g., phenyl) at position 5
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 1,2-Thiazinane-1,1-dioxide 4-Bromo-3,5-dimethylphenoxy
N-(2-Thiazolyl)-4-(tetrahydrothioxopyrimidinyl)benzenesulfonamide Tetrahydrothioxopyrimidinyl 2-Thiazolyl
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones (7–9) 1,2,4-Triazole-3-thione Difluorophenyl and sulfonylbenzene groups

Key Observations :

  • The thiophene-hydroxyl group in the target compound distinguishes it from aryl- or halogen-substituted thiazinanes (e.g., compound 35) .
  • The tetrahydrothioxopyrimidinyl derivative () replaces the thiazinane ring with a pyrimidinone-thione system, which may alter hydrogen-bonding interactions .

Key Observations :

  • Thiazinane derivatives (e.g., 35, 40) are synthesized via ring-opening or cyclization reactions, often requiring polar aprotic solvents like DMAc .
  • Triazole-thiones (7–9) form via tautomerism-dependent cyclization , with yields influenced by the equilibrium between thiol and thione forms .
Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy :

  • Target Compound : Expected C=S (1243–1258 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches based on analogous sulfonamides .
  • Triazole-thiones (7–9) : Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomer dominance; ν(C=S) at 1247–1255 cm⁻¹ .
  • Hydrazinecarbothioamides (4–6) : Strong C=O stretches at 1663–1682 cm⁻¹ and NH bands at 3150–3319 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

  • Thiazinane-dioxide protons typically resonate at δ 3.5–4.5 ppm (1H-NMR), while thiophene protons appear at δ 6.5–7.5 ppm .

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